molecular formula C35H43N5O B1208051 3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol CAS No. 63209-34-7

3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol

Cat. No. B1208051
CAS RN: 63209-34-7
M. Wt: 549.7 g/mol
InChI Key: PHLJPJICTIGOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtxsid40979221 is a natural product found in Strychnos usambarensis with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation Techniques : The compound can be synthesized through methods involving isomerization and electrophilic center closure onto the indole α-position. This technique is significant for creating compounds within the Iboga alkaloid family (Allen, Gaskell, & Joule, 1971).
  • Chemical Structure Analysis : Research has explored the chemical structure and epimeric relationships in similar compounds, which is crucial for understanding their chemical behavior and potential applications (Tavernier et al., 1987).
  • Synthesis of Derivatives : Studies have focused on the stereoselective synthesis of derivatives, providing key intermediates for the preparation of specific alkaloid types (Lounasmaa et al., 1996).

Potential Applications in Natural Products and Alkaloids

  • Alkaloid Research : The compound forms part of the structural basis for various indole alkaloids, leading to potential applications in the study and synthesis of naturally occurring plant alkaloids (Yoneda, 1965).
  • Synthetic Studies : Synthetic studies of the compound and its derivatives aid in understanding the stereochemistry of certain alkaloids, which is critical for their potential medicinal applications (Lounasmaa & Jokela, 1978).

Additional Research Perspectives

  • Optical Activity Studies : Research into the synthesis of optically active indole derivatives using this compound provides insights into the stereochemistry of related compounds (Yamada & Kunieda, 1967).
  • Novel Synthesis Routes : Studies have also focused on developing new synthesis routes for related compounds, demonstrating the versatility and importance of this compound in synthetic chemistry (Hwang, Chen, & Gu, 1979).

properties

CAS RN

63209-34-7

Product Name

3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol

Molecular Formula

C35H43N5O

Molecular Weight

549.7 g/mol

IUPAC Name

3-ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol

InChI

InChI=1S/C35H43N5O/c1-4-21-20-40-17-14-26-24-11-12-31(41)32(28-10-7-15-38(28)2)35(24)37-34(26)30(40)19-22(21)18-29-33-25(13-16-39(29)3)23-8-5-6-9-27(23)36-33/h4-6,8-9,11-12,21-22,28-30,36-37,41H,1,7,10,13-20H2,2-3H3

InChI Key

PHLJPJICTIGOKC-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O

Canonical SMILES

CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O

synonyms

strychnopentamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol
Reactant of Route 2
3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol
Reactant of Route 3
3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol
Reactant of Route 4
3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol
Reactant of Route 5
3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol
Reactant of Route 6
3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol

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